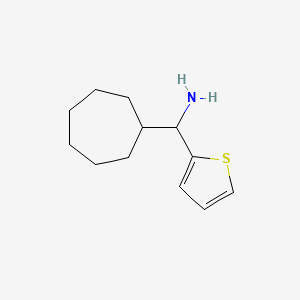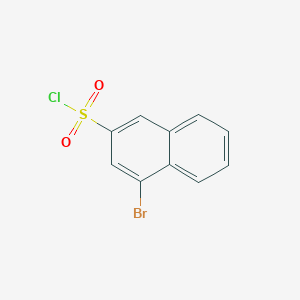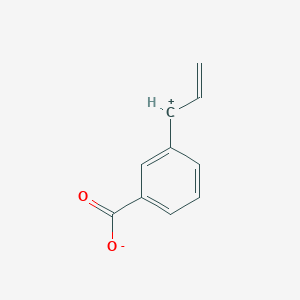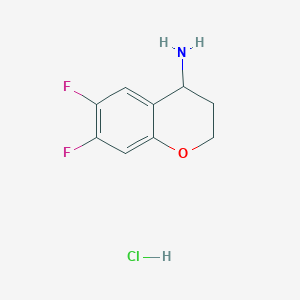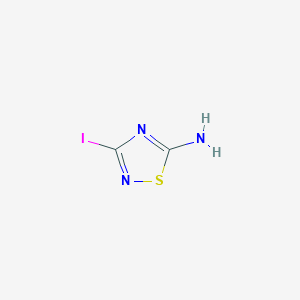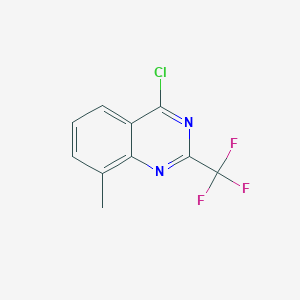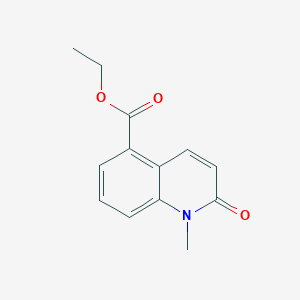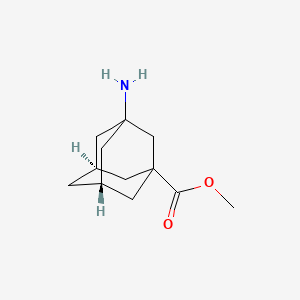
methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions, including nitration, reduction, and esterification.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitrosoadamantane, adamantane alcohol, and various substituted adamantane derivatives.
科学研究应用
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its antiviral and neuroprotective properties.
Materials Science: The rigid structure of adamantane derivatives makes them useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its unique structure.
作用机制
The mechanism of action of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting viral replication or protecting neurons from oxidative stress. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Amantadine: Another adamantane derivative known for its antiviral properties.
Memantine: Used in the treatment of neurodegenerative diseases like Alzheimer’s.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is unique due to its specific functional groups and the potential for diverse applications. Its methyl ester group differentiates it from other similar compounds, providing distinct chemical properties and reactivity.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
methyl (5S,7R)-3-aminoadamantane-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7,13H2,1H3/t8-,9+,11?,12? |
InChI 键 |
YCDFPJJVFUVJJF-LRSDLPTKSA-N |
手性 SMILES |
COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)N |
规范 SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)

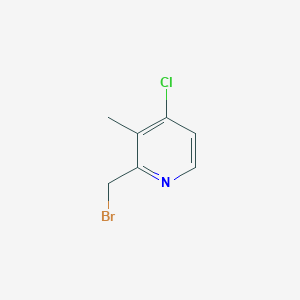

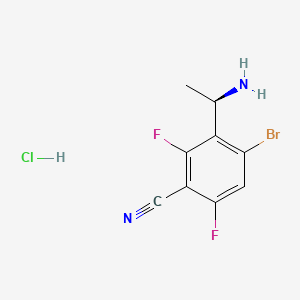
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
